molecular formula C14H15Cl2N3O3S B12746237 1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol CAS No. 115906-48-4

1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol

Cat. No.: B12746237
CAS No.: 115906-48-4
M. Wt: 376.3 g/mol
InChI Key: QPKRPINCRBFHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol is a complex organic compound that features a unique combination of functional groups, including a chloro group, a nitro group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Nitro Group: Nitration of the imidazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the 4-Chlorophenylmethyl Group: This step involves the alkylation of the imidazole ring with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with 3-chloro-2-propanol in the presence of a suitable base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Material Science: Its unique properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol is not fully understood but is believed to involve:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, potentially inhibiting their function.

    Pathways Involved: It could interfere with cellular pathways related to DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-1H-imidazol-5-yl)thio)-2-propanol: Lacks the nitro group, which may affect its reactivity and biological activity.

    1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-butanol: Has a longer carbon chain, potentially altering its physical properties and solubility.

Uniqueness

1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol is unique due to the presence of both a nitro group and a thioether linkage, which confer distinct chemical and biological properties. These features make it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

115906-48-4

Molecular Formula

C14H15Cl2N3O3S

Molecular Weight

376.3 g/mol

IUPAC Name

1-chloro-3-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylpropan-2-ol

InChI

InChI=1S/C14H15Cl2N3O3S/c1-9-17-13(19(21)22)14(23-8-12(20)6-15)18(9)7-10-2-4-11(16)5-3-10/h2-5,12,20H,6-8H2,1H3

InChI Key

QPKRPINCRBFHOG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1CC2=CC=C(C=C2)Cl)SCC(CCl)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.